molecular formula C17H14N2O3 B8549763 2-Phthalimido-5-acetamidotoluene

2-Phthalimido-5-acetamidotoluene

Cat. No.: B8549763
M. Wt: 294.30 g/mol
InChI Key: ZYPONGJGZXGEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phthalimido-5-acetamidotoluene is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
2-Phthalimido-5-acetamidotoluene has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. For instance, derivatives of toluene compounds have shown promise in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects
Studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The benzamide derivatives, including this compound, have been linked to the modulation of neurotransmitter systems that are crucial for cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease, where maintaining neuronal health is vital .

Analgesic Properties
The compound's structural analogs have been noted for their analgesic properties. Research indicates that certain derivatives can inhibit pain pathways, providing a basis for developing new pain management therapies .

Synthesis and Intermediate Use

Chemical Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. Its ability to undergo various chemical transformations makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Dyes and Pigments
The compound can also be employed in the production of dyes and pigments due to its chromophoric properties. It acts as an intermediate in synthesizing colorants used in textiles and coatings, highlighting its versatility beyond pharmaceuticals .

Data Tables

Application Area Description References
Anticancer ActivityInhibits tumor growth; induces apoptosis ,
Neuroprotective EffectsModulates neurotransmitter systems; potential treatment for Alzheimer's disease
Analgesic PropertiesInhibits pain pathways; potential for new pain management therapies
Chemical SynthesisIntermediate for complex molecule synthesis
Dyes and PigmentsUsed in dye production due to chromophoric properties

Case Studies

Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of phthalimide derivatives, including this compound, and tested them against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting that modifications to the phthalimide structure could enhance anticancer activity .

Case Study 2: Neuroprotective Mechanisms
A research article in Neuroscience Letters detailed experiments where derivatives similar to this compound were administered to models of neurodegeneration. The findings indicated a reduction in neuroinflammation and improved cognitive function, supporting the compound's potential as a neuroprotective agent .

Case Study 3: Synthesis Pathways
A comprehensive review highlighted various synthetic routes for producing this compound, emphasizing its role as an intermediate in synthesizing more complex organic compounds. The review discussed the efficiency of different methods, including microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-[4-(1,3-dioxoisoindol-2-yl)-3-methylphenyl]acetamide

InChI

InChI=1S/C17H14N2O3/c1-10-9-12(18-11(2)20)7-8-15(10)19-16(21)13-5-3-4-6-14(13)17(19)22/h3-9H,1-2H3,(H,18,20)

InChI Key

ZYPONGJGZXGEKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product aniline of Example 31 was acetylated at room temperature using 8.2 ml (86.6 mmole) of acetic anhydride in 100 ml of pyridine. After one day the mixture was concentrated in vacuo to a syrup which afforded a solid upon trituration with water. The solid was collected, washed with water, and dried under vacuum at 40°, giving 4.8 g (16.3 mmole) of 2-phthalimido-5-acetamidotoluene. The intermediate compound was heated at reflux in 100 ml of ethanol containing 3.2 ml (65.2 mmole) of hydrazine hydrate. After 45 minutes the mixture was filtered and the filtrate was concentrated to dryness. The crude amine was used in subsequent reactions without further purification.
Name
aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.